4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride is a bicyclic compound with significant relevance in organic chemistry and medicinal applications. Its chemical formula is CHClN, and it has a molecular weight of approximately 191.7 g/mol. The compound is classified under the category of bicyclic amines and is recognized by its CAS number 135908-38-2. It is often used as a building block in synthetic organic chemistry due to its unique structural properties.
This compound can be sourced from various chemical suppliers, including AChemBlock and Labsolu, which provide it in high purity (97%) for research and industrial purposes . It falls under the category of organic compounds, specifically bicyclic amines, which are characterized by their two interconnected ring structures.
The synthesis of 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride can be achieved through various methods, often involving the manipulation of bicyclic precursors. A common approach includes the use of thianthrenium reagents in radical-mediated processes, which allow for the formation of bicycloalkyl ethers from alcohols . This method demonstrates broad functional group tolerance, making it suitable for late-stage functionalization in pharmaceutical development.
The synthesis typically involves:
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride participates in various chemical reactions typical of amines and bicyclic compounds:
The reactivity profile indicates that this compound can serve as a versatile intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry.
The mechanism by which 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride exerts its effects involves its ability to interact with biological targets through its amine functionality. While specific mechanisms related to therapeutic applications are still under investigation, its structural characteristics suggest potential interactions with neurotransmitter systems or as a scaffold for drug design.
The compound has been classified with safety warnings indicating skin and eye irritation potential, necessitating appropriate handling precautions during laboratory work .
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride has several applications:
The bicyclo[2.2.2]octane (BCO) framework is a structurally rigid, saturated tricyclic system characterized by high symmetry and three-dimensionality. Its unique geometry features a bridgehead amine group at position 1, which is substitutionally constrained, reducing conformational flexibility and enhancing metabolic stability. This scaffold’s "escape-from-flatland" attribute significantly increases the fraction of sp³-hybridized carbons (Fsp³), a key metric for improving drug-likeness in lead optimization [7]. The BCO core exhibits minimal strain energy compared to smaller bicyclic systems (e.g., norbornane), enabling robust synthetic derivatization. Computational analyses of 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride reveal a TPSA of 35.25 Ų and LogP of 1.86, indicating favorable membrane permeability and solubility profiles for central nervous system (CNS)-targeted therapeutics [1] [4].
Table 1: Structural and Physicochemical Properties of Key Bicyclic Amines
Compound | Molecular Formula | Fsp³ | TPSA (Ų) | LogP | Bridgehead Substitution Flexibility |
---|---|---|---|---|---|
4-Methoxy-BCO-1-amine·HCl | C₉H₁₈ClNO | 0.89 | 35.25 | 1.86 | Low |
BCO-1-amine·HCl | C₈H₁₆ClN | 1.00 | 26.02 | 1.21 | Low |
4-Phenyl-BCO-1-amine | C₁₄H₁₉N | 0.79 | 26.02 | 3.05 | Low |
Piperidine | C₅H₁₁N | 0.80 | 12.03 | 0.84 | High |
Data compiled from [1] [4] [6]. Fsp³ = Fraction of sp³-hybridized carbons; TPSA = Topological Polar Surface Area.
Bridge-substituted BCO derivatives, such as the 4-methoxy variant, serve as stereoelectronically tunable bioisosteres for ortho-substituted phenyl rings. The methoxy group at position 4 projects into three-dimensional space, mimicking substituent vectors of flat aromatic systems while conferring improved solubility and reduced cytotoxicity. This bioisosteric replacement is critical in medicinal chemistry for:
The synthesis of BCO amines dates to the mid-20th century, but targeted bridge functionalization emerged only in the 1990s. The 4-methoxy derivative (CAS# 135908-38-2 for hydrochloride; 135908-32-6 for free base) was first reported as part of efforts to diversify the BCO pharmacophore. Key nomenclature and historical milestones include:
Table 2: Historical Progression of Key BCO-Amine Derivatives
Decade | Key Derivatives | Primary Synthetic Method | Medicinal Chemistry Application |
---|---|---|---|
1960s | BCO-1-amine (unsubstituted) | Diels-Alder/Ammonolysis | None (academic interest) |
1980s | 4-Phenyl-BCO-1-amine | Catalytic Hydrogenation | Dopamine receptor ligands |
1990s | 4-Halo-BCO-1-amines | Electrophilic Bridge Functionalization | Protease inhibitors |
2010s | 4-Alkoxy-BCO-1-amines | Radical-Polar Bicyclization | GPCR modulators |
2020s | 4-Methoxy-BCO-1-amine·HCl (optimized) | Photoredox Catalysis | Fragment libraries for CNS targets |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1